molecular formula C11H17NO4 B1405014 tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1408076-43-6

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1405014
CAS No.: 1408076-43-6
M. Wt: 227.26 g/mol
InChI Key: PREBLSNLWAUDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate: is a spirocyclic compound that features a unique structure combining an oxo group, an oxa group, and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness: tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxo and oxa groups. This combination of features makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBLSNLWAUDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137882
Record name 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-43-6
Record name 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.